4-Guanidinobutyric acid
Overview
Description
4-Guanidinobutyric acid is an organic compound that belongs to the class of guanidino compounds. It is a metabolite of L-arginine and is found in various biological systems, including the mammalian brain, herbal medicines, fish, and shellfish . This compound has been studied for its potential therapeutic effects, particularly in the treatment of gastric lesions and its role in various biochemical pathways .
Mechanism of Action
Target of Action
The primary target of 4-Guanidinobutyric acid (4GBA) is Helicobacter pylori (H. pylori) , a bacterium that can cause gastric lesions . It also targets gastric cancer cells .
Mode of Action
4GBA inhibits the growth of H. pylori in a dose-dependent manner . It also shows an acid-neutralizing capacity , which may contribute to its mode of action .
Biochemical Pathways
It’s known that 4gba can decrease the volume of gastric secretion and gastric acid output, and increase the ph . This suggests that it may affect the pathways related to gastric acid production and secretion.
Pharmacokinetics
It has been observed that in pylorus ligated rats, 4gba can decrease the volume of gastric secretion and gastric acid output slightly, and increase the ph . This suggests that it may have good bioavailability and can effectively reach its target site of action.
Result of Action
The result of 4GBA’s action is a reduction in the size of HCl/EtOH-induced gastric lesions and indomethacin-induced gastric lesions . This suggests that 4GBA might be useful in the treatment and/or protection of gastritis .
Action Environment
The action of 4GBA can be influenced by environmental factors such as the presence of H. pylori and the pH of the stomach. Its efficacy in inhibiting H. pylori growth and neutralizing acid suggests that it may be more effective in environments where H. pylori is present and the pH is acidic .
Biochemical Analysis
Biochemical Properties
4-Guanidinobutyric acid plays a significant role in biochemical reactions, particularly in the metabolism of guanidino compounds. It interacts with several enzymes, including guanidinobutyrase, which catalyzes the hydrolysis of this compound to form gamma-aminobutyric acid (GABA) and urea . This reaction is crucial for the regulation of guanidino compound levels in the body. Additionally, this compound is involved in the arginine and proline metabolism pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits inhibitory effects against gastric lesions by inhibiting the growth of Helicobacter pylori and gastric cancer cells . The compound also has stimulatory effects on monocytes and granulocytes, which are essential components of the immune system . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as guanidinobutyrase, leading to the hydrolysis of the compound into GABA and urea . This enzymatic reaction plays a crucial role in maintaining the balance of guanidino compounds in the body. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under specific circumstances. Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of gastric lesions and modulation of immune cell activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the growth of Helicobacter pylori and reduce gastric lesions . At higher doses, this compound may exhibit toxic or adverse effects, including potential convulsions and seizures . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the arginine and proline metabolism pathways . It interacts with enzymes such as guanidinobutyrase, which catalyzes its hydrolysis to GABA and urea . This reaction is essential for regulating the levels of guanidino compounds in the body and maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound is transported across the blood-brain barrier and blood-cerebrospinal fluid barrier by transporters such as the creatine transporter (CRT) and organic cation transporter (OCT3) . These transporters play a crucial role in regulating the levels of this compound in the brain and other tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Guanidinobutyric acid can be synthesized through the reaction of gamma-aminobutyric acid with cyanamide, followed by hydrolysis . The reaction conditions typically involve:
Step 1: Reacting gamma-aminobutyric acid with cyanamide in an aqueous solution.
Step 2: Hydrolyzing the resulting intermediate to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Using high-purity gamma-aminobutyric acid and cyanamide.
- Employing controlled reaction conditions to ensure high yield and purity.
- Implementing purification steps to isolate the final product.
Chemical Reactions Analysis
4-Guanidinobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions where the guanidino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
- Oxidation products include carboxylic acids.
- Reduction products include amines.
- Substitution reactions yield a variety of substituted guanidino compounds.
Scientific Research Applications
4-Guanidinobutyric acid has several scientific research applications:
Comparison with Similar Compounds
- Guanidineacetic acid: Used in the synthesis of creatine.
- 3-Guanidinopropionic acid: Studied for its potential in treating metabolic disorders.
- 5-Aminovaleric acid: Used as an intermediate in organic synthesis .
Properties
IUPAC Name |
4-(diaminomethylideneamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVEAJXIMEOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196785 | |
Record name | gamma-Guanidinobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Guanidinobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
463-00-3 | |
Record name | γ-Guanidinobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Guanidinobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 463-00-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | gamma-Guanidinobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-guanidinobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-GUANIDINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ADP48O8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Guanidinobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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